molecular formula C43H65N7O9 B13382085 For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH

For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH

Cat. No.: B13382085
M. Wt: 824.0 g/mol
InChI Key: XZMLMTGOWVWIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-nle-leu-phe-nle-tyr-lys is a synthetic chemotactic peptide known for its ability to bind to formyl peptide receptors. This compound is often used in scientific research due to its potent chemoattractant properties, particularly for human neutrophils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-nle-leu-phe-nle-tyr-lys involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of N-Formyl-nle-leu-phe-nle-tyr-lys follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-nle-leu-phe-nle-tyr-lys primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N-Formyl-nle-leu-phe-nle-tyr-lys has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-nle-leu-phe-nle-tyr-lys exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of neutrophils. This binding triggers a signaling cascade that leads to the activation and migration of neutrophils to the site of infection or inflammation. The molecular targets involved include G-protein coupled receptors (GPCRs) and downstream signaling pathways such as the PI3K-Akt pathway .

Comparison with Similar Compounds

Similar Compounds

    N-Formyl-methionyl-leucyl-phenylalanine (fMLF): Another formyl peptide with similar chemotactic properties.

    N-Formyl-methionyl-leucyl-phenylalanine-lysine (fMLFK): Similar structure with an additional lysine residue.

    N-Formyl-methionyl-leucyl-phenylalanine-tyrosine (fMLFY): Contains a tyrosine residue instead of lysine.

Uniqueness

N-Formyl-nle-leu-phe-nle-tyr-lys is unique due to its specific sequence and the presence of norleucine (nle) residues, which provide stability and resistance to enzymatic degradation compared to other formyl peptides .

Properties

IUPAC Name

6-amino-2-[[2-[2-[[2-[[2-(2-formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMLMTGOWVWIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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